8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride involves several steps. One common synthetic route includes the reaction of 8-fluoro-2-methylquinoline with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the hydrazino derivative. Industrial production methods may involve scaling up this reaction in a cGMP (current Good Manufacturing Practice) workshop to ensure high purity and yield.
Chemical Reactions Analysis
8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine and hydrazino positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in targeting specific molecular pathways, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding can inhibit or activate various biochemical pathways, depending on the target and context .
Comparison with Similar Compounds
8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride can be compared with other similar compounds, such as:
4-Chloro-8-fluoro-2-methylquinoline: This compound shares a similar quinoline core but has different substituents, leading to distinct chemical properties and reactivity.
8-Fluoro-2-methylquinoline: Lacks the hydrazino group, resulting in different biological and chemical behavior.
Properties
CAS No. |
1170457-07-4 |
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Molecular Formula |
C10H11ClFN3 |
Molecular Weight |
227.66 g/mol |
IUPAC Name |
(8-fluoro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-5-9(14-12)7-3-2-4-8(11)10(7)13-6;/h2-5H,12H2,1H3,(H,13,14);1H |
InChI Key |
XKHPQCBJQGPOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)F)NN.Cl |
Origin of Product |
United States |
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